(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid
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Overview
Description
(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid: is a bicyclic compound featuring an oxabicyclo structure This compound is notable for its unique three-dimensional structure, which includes an oxygen atom incorporated into the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid can be achieved through several methods. One efficient method involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers. This reaction is promoted by tempo oxoammonium tetrafluoroborate and zinc bromide, allowing the construction of the oxabicyclo structure with a wide substrate scope .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride for esterification or amines for amidation are commonly employed.
Major Products Formed:
Oxidation: Products may include carboxylic acids with additional functional groups.
Reduction: Alcohols or other reduced derivatives.
Substitution: Esters, amides, or other substituted products.
Scientific Research Applications
Chemistry: In chemistry, (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It can serve as a scaffold for designing new drugs or as a probe for studying biological processes.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the carboxylic acid group allows it to form hydrogen bonds and ionic interactions, which can be crucial for its activity.
Comparison with Similar Compounds
8-Oxabicyclo[3.2.1]octane: Similar in structure but lacks the carboxylic acid group.
2-Azabicyclo[3.2.1]octane: Contains a nitrogen atom instead of oxygen, leading to different reactivity and applications.
Spirocyclic oxindoles: Feature a spirocyclic structure with different functional groups and applications.
Uniqueness: (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the carboxylic acid group. This combination of features makes it a versatile compound for various chemical reactions and applications.
Properties
IUPAC Name |
(1S,2R,5S)-6-oxabicyclo[3.2.1]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-8(10)7-2-1-6-3-5(7)4-11-6/h5-7H,1-4H2,(H,9,10)/t5-,6+,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZHNRPZWVLIML-DSYKOEDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1OC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]2C[C@H]1OC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2307784-70-7 |
Source
|
Record name | rac-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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